N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c19-15-7-5-14(6-8-15)17(21-9-11-27-12-10-21)13-20-28(25,26)18-4-2-1-3-16(18)22(23)24/h1-8,17,20H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAVTLMXOZNKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a selective inhibitor of monoamine oxidase A (MAO-A). This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a morpholine ring and a nitrobenzene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 392.5 g/mol. The compound's structure can be summarized as follows:
- Morpholine Group : Contributes to the compound's ability to interact with biological targets.
- Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity.
- Nitrobenzene Sulfonamide : Imparts biological activity through inhibition mechanisms.
1. Inhibition of Monoamine Oxidase A (MAO-A)
Research indicates that this compound acts as a reversible selective inhibitor of MAO-A, which is significant in the treatment of depression and anxiety disorders. MAO-A inhibitors increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, thereby enhancing mood.
2. Cardiovascular Effects
Studies have shown that sulfonamide derivatives, including this compound, can affect cardiovascular parameters. For instance, research utilizing isolated rat heart models demonstrated that certain sulfonamides can modulate perfusion pressure and coronary resistance. The specific interactions of this compound with calcium channels suggest potential applications in managing cardiovascular diseases .
Case Studies and Experimental Results
A series of experiments have been conducted to evaluate the pharmacological effects of this compound:
| Study | Model | Key Findings |
|---|---|---|
| Figueroa-Valverde et al. (2023) | Isolated Rat Heart | Demonstrated decreased perfusion pressure and coronary resistance with certain sulfonamide derivatives. |
| Roy et al. (2022) | Computational Models | Evaluated pharmacokinetic parameters indicating favorable absorption characteristics for the compound. |
These studies collectively support the hypothesis that this compound interacts with biomolecules involved in cardiovascular regulation.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the compound's efficacy and safety profile. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using various computational tools. These studies suggest that the compound exhibits favorable permeability characteristics across cellular membranes, which is crucial for its therapeutic application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide and morpholine-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and inferred biological relevance:
Key Observations
Substituent Effects: The nitro group in the target compound distinguishes it from analogs with methyl () or chlorine () substituents. Morpholine vs. Piperazine: Morpholine’s oxygen atom may improve water solubility compared to piperazine’s nitrogen, though piperazine derivatives (e.g., ) often exhibit enhanced pharmacokinetic profiles .
Molecular Weight and Bioavailability :
- The target compound (~437 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five). Analogs with higher molecular weights (e.g., : ~472 g/mol) may face challenges in passive diffusion.
Sulfonamide Variations :
- The 2-nitrobenzenesulfonamide in the target contrasts with simpler methanesulfonamides () or methylphenylsulfonamides (). The aromatic nitro group may confer stronger hydrogen-bonding capabilities but could increase metabolic instability.
Research Implications
- Kinase Inhibition : The morpholine-fluorophenyl motif is prevalent in kinase inhibitors (e.g., PI3K/mTOR pathways). The nitro group’s electron-withdrawing nature may stabilize interactions with ATP-binding pockets .
- Antimicrobial Potential: Sulfonamide-morpholine hybrids (e.g., ) have demonstrated activity against bacterial efflux pumps, suggesting the target compound could be explored for multidrug resistance reversal .
Preparation Methods
Reductive Amination Protocol
Step 1 : Condensation of 2-(4-fluorophenyl)acetaldehyde with morpholine in methanol at 25°C forms the imine intermediate.
Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over a palladium on carbon (Pd/C) catalyst yields the secondary amine.
Optimization Notes :
Alternative Route: Nucleophilic Substitution
A halogenated precursor, 2-chloro-N-(4-fluorophenyl)ethylamine , reacts with morpholine in dimethylformamide (DMF) at 80°C. This method, while efficient, requires stringent moisture control and yields 60–75% product.
Functional Group Compatibility and Protecting Strategies
The nitro group on the benzene ring necessitates careful handling to prevent unintended reduction during synthesis. Key considerations include:
-
Nitro Stability : Reactions involving Pd/C or SnCl2·2H2O must be avoided post-sulfonamide formation to retain the nitro group.
-
Protection of Amine : During sulfonamide coupling, temporary protection of the morpholine nitrogen with Boc (tert-butyloxycarbonyl) groups may be required if competing reactions occur.
Large-Scale Production and Industrial Adaptations
For industrial-scale synthesis, continuous flow chemistry offers advantages in safety and yield:
-
Microreactor Setup : Mixing 2-nitrobenzenesulfonyl chloride and the amine in a Teflon-coated reactor at 25°C reduces reaction time to 30 minutes.
-
Solvent Recovery : DCM is distilled and recycled, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonyl Chloride-Amine | 85–90 | 2–4 h | High | Moderate |
| Sodium Arylsulfinate | 65–75 | 12–24 h | Low | High |
| Reductive Amination | 80–85 | 12 h | Medium | Moderate |
Q & A
Q. What are the key synthetic pathways and analytical methods for N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Nucleophilic substitution to introduce the morpholine moiety.
Sulfonamide coupling under controlled pH and temperature (e.g., 0–5°C for nitro group stability).
Purification via column chromatography or recrystallization to isolate intermediates and final products .
Analytical validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent positions.
- HPLC (>95% purity thresholds) to monitor reaction progress and detect side products .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.17–7.28 ppm for fluorophenyl) and confirms morpholine integration (δ 3.5–3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M-H]⁻ at m/z 234.0182 vs. calculated 233.0158) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Compare analogues with halogen (e.g., Cl vs. F) or heterocyclic modifications (e.g., piperazine vs. morpholine) to assess target affinity .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with protein kinases or enzymes .
Q. Example Table: Substituent Effects on Binding Affinity
| Substituent Position | Biological Activity (IC₅₀, nM) | Target Protein |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | Kinase A |
| 4-Chlorophenyl | 8.9 ± 0.9 | Kinase A |
| Morpholine → Piperazine | 23.7 ± 2.1 | Kinase B |
Q. What experimental strategies address contradictory data in reaction yield vs. purity?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) to balance yield and byproduct formation .
- Parallel Analysis : Cross-validate HPLC (purity) with gravimetric yield calculations to identify systemic errors .
- Kinetic Studies : Use TLC or in-situ IR to track intermediate stability and adjust reaction times .
Q. How can stability and degradation products be analyzed under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C).
- Oxidative stress (3% H₂O₂, 24h).
- Photolytic stress (ICH Q1B guidelines) .
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from nitro group reduction) .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain diffraction-quality crystals .
- Data Contradictions : Employ SHELXL for refinement, adjusting parameters like thermal displacement (Uₑq) for disordered morpholine rings .
- Twinned Data : Apply twin law matrices (e.g., HKLF 5 format) to resolve overlapping reflections .
Q. How is the mechanism of action elucidated for kinase inhibition?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values using ATP-coupled assays (e.g., ADP-Glo™) .
- Cellular Assays : Quantify phosphoprotein levels via Western blot (e.g., p-ERK/p-AKT) after compound treatment .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
